molecular formula C12H23NO2 B13623744 1-(Aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid

1-(Aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid

Cat. No.: B13623744
M. Wt: 213.32 g/mol
InChI Key: LWGZTBZMLUEANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid (CAS Number: 1481894-29-4 ) is a high-purity, cyclobutane-based non-natural amino acid offered for research and development applications. With a molecular formula of C 12 H 23 NO 2 and a molecular weight of 213.32 g/mol, this compound serves as a valuable, three-dimensional building block in medicinal chemistry 8 . Its structure, featuring both carboxylic acid and aminomethyl functional groups on a single carbon of the cyclobutane ring, allows for versatile synthetic modifications and incorporation into more complex molecules. The rigid, polysubstituted cyclobutane core is a privileged scaffold in drug discovery, known for conferring favorable properties such as enhanced metabolic stability and improved selectivity by increasing the three-dimensionality of drug candidates 8 . Researchers can leverage this compound as a precursor for the synthesis of novel therapeutic agents, particularly in the design of enzyme inhibitors or receptor modulators. The compound is characterized by a specified purity of 98% 2 and is supplied with associated analytical data for quality assurance. Safety and Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed hazard information. The compound has been classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation 2 .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

1-(aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H23NO2/c1-3-5-11(6-4-2)7-12(8-11,9-13)10(14)15/h3-9,13H2,1-2H3,(H,14,15)

InChI Key

LWGZTBZMLUEANM-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(C1)(CN)C(=O)O)CCC

Origin of Product

United States

Preparation Methods

Cyclobutane Ring Formation and Substitution

The synthesis of substituted cyclobutane carboxylic acids often begins with cyclization reactions involving dihaloalkanes and nucleophilic precursors. For example, a related compound, 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid , is prepared via hydrogenolysis of a protected intermediate as described in patent WO2012120025A1. This involves:

  • Preparation of an intermediate such as l-(N-(t-butoxycarbonyl) amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester.
  • Catalytic hydrogenolysis using palladium catalyst and hydrogen gas to remove benzyl protecting groups.
  • Subsequent deprotection steps under acidic and basic hydrolysis conditions to yield the free amino acid.

This approach highlights the utility of protecting groups (Boc, benzyl) and catalytic hydrogenolysis in preparing functionalized cyclobutane amino acids.

Alkylation and Cyclization Using Dihaloalkanes

For cyclopropane analogs, a common method involves alkylation of nitrile derivatives with 1,2-dihaloethanes followed by hydrolysis. This method can be adapted for cyclobutane systems with appropriate precursors.

For example, in the synthesis of 1-aminocyclopropane-1-carboxylic acid, benzylidene glycine esters react with 1,2-dichloroethane in the presence of strong bases such as lithium diisopropylamide or triethylbenzyl ammonium hydroxide to form cyclopropyl esters, which are then hydrolyzed to the amino acid.

Similarly, a Chinese patent CN103864635A describes the synthesis of 1-aminocyclopropane-1-carboxylic acid from nitroacetate esters and 1,2-dihaloethane through alkylation, cyclization, nitro reduction, and hydrolysis steps. The process involves:

  • Cyclization catalyzed by sodium carbonate or salts of wormwood in methylene dichloride at reflux (80–120 °C).
  • Reduction of nitro groups using tin dichloride in methanol or ethanol at 15–20 °C.
  • Hydrolysis with sodium or potassium hydroxide at 70–90 °C.
  • Purification by crystallization from 95% ethanol.

This sequence of alkylation-cyclization-reduction-hydrolysis could be adapted to prepare this compound by selecting suitable precursors bearing dipropyl substituents.

Detailed Example Protocol (Adapted from Related Patents and Literature)

Step Reagents/Conditions Purpose Notes
1. Preparation of substituted cyclobutane ester React suitable ester precursor with 1,2-dihaloalkane (e.g., 1,2-dibromoethane) in presence of strong base (e.g., lithium diisopropylamide) at 0°C to room temperature Cyclization to form cyclobutane ring with dipropyl substitution Control temperature to avoid side reactions
2. Hydrolysis of ester to acid Treat cyclobutane ester with strong acid (e.g., 6N HCl) under reflux for 24 hours Converts ester to carboxylic acid Extended reflux ensures complete hydrolysis
3. Introduction of aminomethyl group Reduce nitro or nitrile precursor using tin dichloride in methanol at 15-20°C or perform reductive amination Converts precursor group to primary amine Mild conditions to preserve cyclobutane ring integrity
4. Deprotection (if applicable) Hydrogenolysis using palladium catalyst and hydrogen gas Removes protecting groups such as benzyl or Boc Use wet palladium catalyst for safety on scale-up
5. Purification Crystallization from 95% ethanol Isolates pure this compound Cooling stirred crystallization improves yield and purity

Comparative Analysis of Preparation Methods

Method Key Reagents Advantages Limitations Yield/Notes
Alkylation-cyclization with 1,2-dihaloethane and base 1,2-dibromoethane, lithium diisopropylamide Simple two-step process, high yield for cyclopropane analogs Requires strong base, sensitive to temperature Yields up to ~85-90% reported for cyclopropane derivatives
Nitro reduction and hydrolysis Ethyl nitroacetate, tin dichloride, NaOH Straightforward reduction and hydrolysis sequence Multiple steps, requires careful control of reduction conditions High purity product after crystallization
Hydrogenolysis of protected intermediates Pd catalyst, hydrogen gas Effective deprotection of benzyl/Boc groups Catalyst pyrophoric risks, incomplete reaction on scale-up Complete conversion in small scale, longer times needed on scale
Amide coupling for derivative formation HATU, DIPEA, DMF High coupling efficiency, mild conditions Specific to amide formation, not direct amine introduction Yields ~85% for cyclopropane carboxamide derivatives

Summary and Recommendations

  • The synthesis of This compound can be approached via cyclization of appropriate precursors using dihaloalkanes and strong bases, followed by hydrolysis and reduction steps to introduce the amino functionality.
  • Protecting group strategies and catalytic hydrogenolysis are effective for managing functional group transformations, especially for complex cyclobutane derivatives.
  • Adaptation of methods from cyclopropane analogs provides a practical starting point, with careful optimization of reaction conditions to accommodate the larger cyclobutane ring and dipropyl substituents.
  • Purification by crystallization from ethanol is a reliable method to obtain high-purity product.
  • Safety considerations, especially regarding palladium catalysts and strong bases, must be observed.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(Aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues of Cyclobutane Carboxylic Acids

The following table summarizes key structural and functional differences between 1-(aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound 1-aminomethyl, 3,3-dipropyl C₁₃H₂₅NO₂ 235.34 Cyclobutane core with lipophilic propyl groups; potential CNS activity
Gabapentin (1-(Aminomethyl)cyclohexaneacetic acid) 1-aminomethyl, cyclohexane ring C₉H₁₇NO₂ 171.24 Approved anticonvulsant; modulates voltage-gated calcium channels
1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carboxylic acid 3-methoxypropyl, 3,3-dimethyl C₁₁H₂₀O₃ 200.27 Methoxy group enhances solubility; limited pharmacological data
1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid 3,3-difluoropropyl C₈H₁₂F₂O₂ 178.18 Fluorine atoms improve metabolic stability; explored in agrochemicals
1-(Acetamidomethyl)-3,3-difluorocyclobutane-1-carboxylic acid 1-acetamidomethyl, 3,3-difluoro C₈H₁₂F₂N₂O₃ 222.19 Acetamido group may enhance bioavailability; preclinical studies ongoing

Pharmacological and Functional Comparisons

  • Gabapentin: Unlike the target compound, gabapentin features a cyclohexane ring, which reduces ring strain compared to cyclobutane. This structural difference impacts pharmacokinetics; gabapentin exhibits high oral bioavailability and is used clinically for neuropathic pain and epilepsy .
  • Fluorinated Derivatives : Compounds like 1-(3,3-difluoropropyl)cyclobutane-1-carboxylic acid incorporate fluorine atoms, which confer resistance to oxidative metabolism. This property is advantageous in agrochemicals (e.g., glyphosate derivatives) but requires toxicity assessments for pharmaceutical use .
  • Methoxypropyl and Acetamido Derivatives : Substituents such as methoxy or acetamido groups (e.g., 1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carboxylic acid) improve solubility or metabolic stability, making them candidates for prodrug development .

Physicochemical Properties

  • Lipophilicity : The dipropyl groups in the target compound increase logP compared to gabapentin (predicted logP ~2.5 vs. gabapentin’s -1.1), suggesting enhanced membrane permeability.
  • Acid Dissociation Constant (pKa): The carboxylic acid group (pKa ~4.5) and aminomethyl group (pKa ~9.5) mirror gabapentin’s ionization profile, favoring zwitterionic formation at physiological pH, which influences solubility and absorption .

Biological Activity

1-(Aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid (CAS No. 1481894-29-4) is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an aminomethyl group and dipropyl substituents on a cyclobutane ring. Understanding its biological activity is crucial for exploring its therapeutic potential in various medical applications.

  • Molecular Formula : C₁₃H₁₉NO₂
  • Molecular Weight : 213.32 g/mol
  • CAS Number : 1481894-29-4

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties.

Anticancer Properties

Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. A study involving gliosarcoma cells demonstrated significant uptake of related amino acids through L-type transport mechanisms, suggesting potential pathways for targeted drug delivery in tumor cells .

Neurotransmitter Modulation

The compound may influence neurotransmitter levels, particularly in the context of neurological disorders. Its structural similarity to known neurotransmitter analogs positions it as a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

StudyFindings
Gliosarcoma Uptake Study High uptake (8-10% ID/1 x 10^6 cells) in gliosarcoma cells was observed, indicating potential for targeted imaging or therapy .
Neurotransmitter Activity Analogous compounds have shown efficacy in modulating neurotransmitter release, suggesting similar potential for this compound .
Inflammatory Response Preliminary data indicate that the compound may reduce inflammatory markers in vitro, warranting further exploration in inflammatory disease models .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Optimizing these synthetic routes is crucial for scaling up production for research and therapeutic applications.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for exploration include:

  • In vivo studies to assess therapeutic efficacy and safety.
  • Mechanistic studies to clarify interactions at the molecular level.
  • Development of derivatives that may enhance bioavailability or target specificity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-(Aminomethyl)-3,3-dipropylcyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkylation of glycine derivatives followed by cyclization. For example, alkylation with 1,2-electrophiles (e.g., propargyl bromides) under basic conditions (NaH or K₂CO₃) initiates the cyclobutane ring formation. Reaction temperature (50–80°C) and time (12–24 hrs) must be tightly controlled to avoid side products like over-alkylated intermediates . Post-cyclization, hydrolysis of ester intermediates (using NaOH/EtOH) yields the carboxylic acid. Purity is optimized via recrystallization or column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is the stereochemical integrity of the cyclobutane ring confirmed during synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H-1H^1H NOESY, identifies spatial proximity of substituents (e.g., aminomethyl and propyl groups). X-ray crystallography provides definitive stereochemical assignment by resolving bond angles and torsion strains in the cyclobutane ring . High-resolution mass spectrometry (HRMS) validates molecular formula, ensuring no racemization during synthesis .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) monitors purity (>98% by UV at 254 nm). Stability studies under thermal (40–60°C) and pH variations (2–10) assess degradation pathways via LC-MS. Karl Fischer titration quantifies hygroscopicity, critical for storage (recommended: desiccated at -20°C) .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be resolved?

  • Methodological Answer : Solubility discrepancies arise from pH-dependent ionization of the carboxylic acid group. Use potentiometric titration (e.g., Sirius T3) to measure pKa (~4.5–5.0). For aqueous buffers (pH >7), solubility increases due to deprotonation. In organic solvents (e.g., DMSO), solubility correlates with logP (experimentally determined via shake-flask method). Molecular dynamics simulations (e.g., COSMO-RS) predict solvent interactions, guiding formulation for biological assays .

Q. What strategies mitigate steric hindrance during functionalization of the aminomethyl group?

  • Methodological Answer : Steric bulk from dipropyl groups complicates derivatization. Use bulky protecting groups (e.g., Boc or Fmoc) for the amine to prevent undesired side reactions. Microwave-assisted synthesis (100–120°C, 30–60 mins) enhances reaction rates for coupling with aromatic aldehydes or acyl chlorides. Computational modeling (DFT) identifies low-energy transition states to optimize reaction pathways .

Q. How do structural modifications impact the compound’s biological activity in neurological target studies?

  • Methodological Answer : Replace the propyl groups with fluorinated or cyclopropyl analogs to enhance blood-brain barrier penetration. Radiolabeling (e.g., 11C^{11}C) enables PET imaging to track biodistribution in preclinical models. In vitro binding assays (e.g., SPR or fluorescence polarization) quantify affinity for glutamate receptors or transporters, with IC₅₀ values compared to reference standards (e.g., gabapentin) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Yield discrepancies stem from trace moisture in reagents (e.g., NaH) or oxygen sensitivity of intermediates. Strict anhydrous conditions (argon atmosphere, dried solvents) improve reproducibility. Kinetic studies (via in-situ IR) identify rate-limiting steps (e.g., cyclization), guiding catalyst optimization (e.g., Pd/C for hydrogenation steps) .

Q. How to reconcile conflicting reports on the compound’s cytotoxicity in cell-based assays?

  • Methodological Answer : Cytotoxicity variability arises from cell line-specific metabolism (e.g., hepatic vs. neuronal). Conduct MTT assays with primary cells and immortalized lines under standardized media conditions. Metabolomic profiling (LC-MS/MS) identifies downstream metabolites (e.g., cyclobutane ring-opened products) that may contribute to toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.